molecular formula C6H12CoO7+2 B044269 Cobalt(II) gluconate hydrate CAS No. 71957-08-9

Cobalt(II) gluconate hydrate

Cat. No. B044269
CAS RN: 71957-08-9
M. Wt: 255.09 g/mol
InChI Key: ADBDSOAUIVHRFK-OSQBQZLYSA-N
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Description

Cobalt(II) gluconate hydrate is a pink powder . It is used as a starting material to obtain graphitic C structures .


Molecular Structure Analysis

The molecular formula of Cobalt(II) gluconate hydrate is C12H22CoO14 . The InChI string representation is 1S/2C6H12O7.Co.H2O/c2*7-1-2 (8)3 (9)4 (10)5 (11)6 (12)13;;/h2*2-5,7-11H,1H2, (H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 .


Physical And Chemical Properties Analysis

Cobalt(II) gluconate hydrate has a molecular weight of 449.23 g/mol . It is a pink powder with a melting point greater than 300°C .

Scientific Research Applications

Biomedicine

Cobalt(II) gluconate hydrate: is utilized in biomedicine for its essential role in the human body. It’s a part of vitamin B12, which is crucial for nerve function and the production of DNA. Research has explored its use in treating anemia and enhancing the efficacy of certain medications .

Material Science

In material science, cobalt(II) gluconate hydrate is used to create alloys and materials with specific magnetic properties. It’s also being researched for its potential in improving the durability and strength of various materials .

Environmental Science

Environmental scientists are interested in cobalt(II) gluconate hydrate for its role in bioremediation. It can be used to treat soils contaminated with heavy metals, helping to stabilize ecosystems affected by industrial pollution .

Analytical Chemistry

Cobalt(II) gluconate hydrate: serves as a reagent in analytical chemistry for complexometric titrations and colorimetric tests. It helps in the precise measurement of metal ions in various samples .

Pharmacology

In pharmacology, cobalt(II) gluconate hydrate is being studied for its therapeutic properties. It has potential applications in drug delivery systems and as a component in pharmaceuticals to treat mineral deficiencies .

Industrial Applications

Industrially, cobalt(II) gluconate hydrate is used in the synthesis of cobalt-based catalysts and in electroplating. Its properties are valuable in the production of batteries and electronic components .

Nutrition and Dietary Supplements

As a nutritional supplement, cobalt(II) gluconate hydrate is added to animal feeds and human dietary supplements to prevent cobalt deficiency, which is vital for overall health and metabolism .

Research and Development

Lastly, in R&D, cobalt(II) gluconate hydrate is used in the development of new chemical processes and in the study of cobalt’s role in various biological systems. It’s a key substance in advancing our understanding of biochemistry and molecular biology .

Safety and Hazards

Cobalt(II) gluconate hydrate is toxic if swallowed and harmful if inhaled . It may cause an allergic skin reaction . In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. If skin irritation persists, call a physician .

Future Directions

Cobalt(II) gluconate hydrate is provided to early discovery researchers as part of a collection of unique chemicals . Its future applications could be influenced by advancements in these research areas.

properties

IUPAC Name

cobalt(2+);(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.Co/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+2/t2-,3-,4+,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDSOAUIVHRFK-OSQBQZLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CoO7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222241
Record name Cobaltous gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt(II) gluconate hydrate

CAS RN

71957-08-9
Record name Cobaltous gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(D-gluconato-O1,O2)cobalt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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